Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is a compound belonging to the class of esters, specifically derived from quinoline. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of zeolite catalysts can enhance the efficiency of the esterification process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
- Oxidation products include quinolone derivatives.
- Reduction products include tetrahydroquinoline derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with various biological pathways, potentially modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
- Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- Ethyl 2-methyl-2-(quinolin-6-yl)propanoate
Uniqueness: Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is unique due to its specific ester linkage and the presence of the tetrahydroquinoline ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-14(17)15(2,3)12-7-8-13-11(10-12)6-5-9-16-13/h7-8,10,16H,4-6,9H2,1-3H3 |
InChI Key |
CNPAJZRGRFFAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC2=C(C=C1)NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.